molecular formula C15H16N2O4S B2787386 Methyl 2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetate CAS No. 1428362-37-1

Methyl 2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetate

Cat. No. B2787386
CAS RN: 1428362-37-1
M. Wt: 320.36
InChI Key: AHCBZNQOWLDLDF-UHFFFAOYSA-N
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Description

Methyl 2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a thioester derivative of pyridazine that has shown promising results in several studies.

Mechanism of Action

The mechanism of action of Methyl 2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetate is not fully understood. However, several studies have suggested that this compound may exert its effects by inhibiting specific enzymes or proteins that play a crucial role in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Some of the significant effects include anti-inflammatory, anti-cancer, and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using Methyl 2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetate in lab experiments is its potent activity against cancer cells. However, one of the limitations of using this compound is its relatively low solubility, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several future directions for the study of Methyl 2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetate. Some of the potential areas of research include the development of more efficient synthesis methods, the investigation of the compound's effects on specific cellular processes, and the exploration of its potential applications in various disease models.
In conclusion, this compound is a chemical compound that has shown promising results in various areas of scientific research. Its potent anti-cancer, anti-inflammatory, and anti-oxidant properties make it a promising candidate for further investigation. However, more research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of Methyl 2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetate is a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form 6-(3,4-dimethoxyphenyl)pyridazine-3-carbaldehyde. The second step involves the reaction of this compound with thioacetic acid to form this compound.

Scientific Research Applications

Methyl 2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetate has been extensively studied for its potential applications in various areas of scientific research. Some of the significant areas where this compound has shown promising results include cancer research, cardiovascular research, and neurological research.

properties

IUPAC Name

methyl 2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-19-12-6-4-10(8-13(12)20-2)11-5-7-14(17-16-11)22-9-15(18)21-3/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCBZNQOWLDLDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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